![molecular formula C14H22IN3 B12551759 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- CAS No. 191231-71-7](/img/structure/B12551759.png)
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- is a chemical compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) and are known for their versatility in various chemical reactions and applications. This particular compound features a unique structure with an iodophenyl group and tert-butyl substituent, making it an interesting subject for research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- typically involves the reaction of appropriate aniline derivatives with nitrous acid, followed by coupling with suitable alkylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve consistent product quality .
Analyse Chemischer Reaktionen
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions typically yield amines or hydrazines, depending on the reagents and conditions used.
Substitution: The iodophenyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. .
Wissenschaftliche Forschungsanwendungen
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- involves its interaction with molecular targets through its diazoamino group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The molecular targets and pathways involved include enzymes, nucleic acids, and cellular receptors, which can be modulated to achieve desired therapeutic or catalytic effects .
Vergleich Mit ähnlichen Verbindungen
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Known for its use in azo dye synthesis and as a reagent in organic chemistry.
1-(2-Benzamide)-3-(3-nitrophenyl) triazene: Exhibits unique electronic properties and potential as a chelating agent.
1-(2-Benzamide)-3-(4-nitrophenyl) triazene: Similar to the previous compound but with different substitution patterns affecting its reactivity. The uniqueness of 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- lies in its iodophenyl group, which imparts distinct reactivity and potential for diverse applications
Eigenschaften
CAS-Nummer |
191231-71-7 |
|---|---|
Molekularformel |
C14H22IN3 |
Molekulargewicht |
359.25 g/mol |
IUPAC-Name |
N-[(4-tert-butyl-2-iodophenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H22IN3/c1-6-18(7-2)17-16-13-9-8-11(10-12(13)15)14(3,4)5/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
LCUZINHJENTVLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)N=NC1=C(C=C(C=C1)C(C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



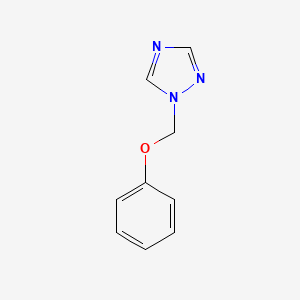
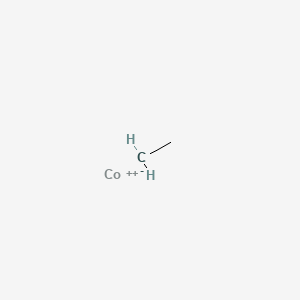
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)

![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)
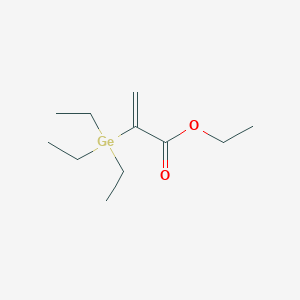
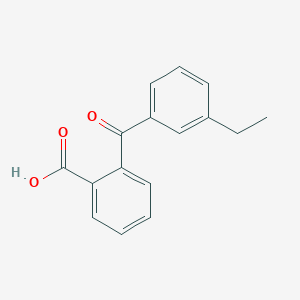
![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)

![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
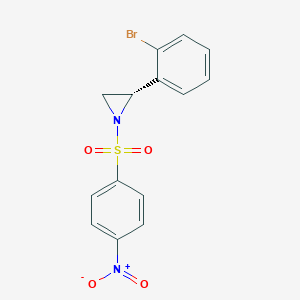
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)
